8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt

PKA Isozyme Selectivity Site BII Discrimination cAMP Analog Profiling

8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt (Sp-8-PIP-cAMPS) is a synthetic, lipophilic, and phosphodiesterase (PDE)-resistant cyclic AMP (cAMP) analogue that acts as a selective agonist of cAMP-dependent protein kinase (PKA). It belongs to the class of 8-substituted cAMP phosphorothioates, designed as a site-selective tool compound.

Molecular Formula C15H20N6NaO5PS
Molecular Weight 450.4 g/mol
Cat. No. B12071582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt
Molecular FormulaC15H20N6NaO5PS
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+]
InChIInChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1
InChIKeyILHHHOJPVCBSBI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sp-8-PIP-cAMPS Procurement Guide: A Site B-Selective PKA Agonist with Complete Discrimination from Type I Isozyme Sites


8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate, SP-isomer sodium salt (Sp-8-PIP-cAMPS) is a synthetic, lipophilic, and phosphodiesterase (PDE)-resistant cyclic AMP (cAMP) analogue that acts as a selective agonist of cAMP-dependent protein kinase (PKA) [1]. It belongs to the class of 8-substituted cAMP phosphorothioates, designed as a site-selective tool compound. The SP-isomer configuration at the exocyclic sulfur atom is critical for its functional activity; the compound activates both type I and type II PKA holoenzymes, in contrast to the RP-isomer, which functions as an antagonist [1]. Its primary differentiation lies in an unprecedented degree of discrimination between the A and B regulatory subunit binding sites of PKA isozymes, which is not achievable with unmodified cAMP or simpler 8-substituted analogs [1].

Why Generic cAMP Analogue Substitution Fails: Quantitative Selectivity and Functional Profile of Sp-8-PIP-cAMPS


Generic substitution with a standard cAMP analog like 8-Br-cAMP or even the parent compound 8-PIP-cAMP is scientifically invalid for studies requiring isozyme-specific PKA activation. Common analogs lack the requisite site selectivity, often activating both type I and type II PKA indiscriminately, which can confound interpretation of downstream signaling events [1][2]. The SP-isomer of 8-PIP-cAMPS achieves a >100-fold selectivity for site AI of PKA type I and a ~70,000-fold preference for site BII over site AII of PKA type II, a level of discrimination that simpler analogs cannot approach [1]. Furthermore, the RP-isomer, while structurally similar, functions as a PKA antagonist, meaning an isomer substitution would invert the functional outcome of an experiment from activation to inhibition [1]. Therefore, the precise stereochemistry and the 8-piperidino substitution work in concert to confer a unique selectivity and functional profile that is not reproducible by any single alternative compound.

Quantitative Evidence Guide for Sp-8-PIP-cAMPS: Differentiated Performance Against Closest Analogs


Unprecedented Site BII over AII Selectivity vs. 8-PIP-cAMP and Rp-8-PIP-cAMPS

Sp-8-PIP-cAMPS demonstrates a near-absolute discrimination for site BII of PKA type II over site AII, quantitatively surpassing the parent compound 8-PIP-cAMP and the antagonistic RP-isomer. In a direct head-to-head comparison using [3H]cAMP competition binding assays on purified regulatory subunits from bovine myocardium (type II), Sp-8-PIP-cAMPS exhibited a 70,000-fold preference for BII over AII [1]. The RP-isomer showed a significantly lower, though still substantial, 10,000-fold preference for BII over AII [1]. In contrast, both isomers were almost completely excluded from AII, with affinities about 1,000-fold lower than the non-selective parent 8-PIP-cAMP [1]. This defines Sp-8-PIP-cAMPS as the premier tool for pharmacological isolation of site BII-mediated PKA signaling.

PKA Isozyme Selectivity Site BII Discrimination cAMP Analog Profiling

Enhanced Site AI Selectivity for PKA Type I vs. 8-PIP-cAMP and Rp-8-PIP-cAMPS

Sp-8-PIP-cAMPS was identified as the most A-selective compound tested for PKA type I, exhibiting an enhanced relative affinity for site AI. Quantitative analysis showed it was more than 100-fold selective for site AI, a significant improvement over the parent compound 8-PIP-cAMP, which also binds AI with high affinity but is partially excluded from AII [1]. The RP-isomer, by contrast, was found to be less selective for AI than 8-PIP-cAMP itself [1]. This data, generated from rabbit skeletal muscle type I PKA, positions Sp-8-PIP-cAMPS as the superior agonist for selectively probing site AI function.

PKA Type I Activation Site AI Selectivity cAMP Analog

Functional Agonism vs. Antagonism: Stereochemical Control of PKA Activity

The functional outcome of PKA modulation is strictly controlled by the stereochemistry at the phosphorothioate sulfur. While Sp-8-PIP-cAMPS activates both type I and type II PKA holoenzymes, the RP-diastereomer (Rp-8-PIP-cAMPS) acts as an antagonist of cAMP-induced activation [1][2]. This functional switch is not observed with the non-sulfur-containing parent 8-PIP-cAMP, which functions only as an agonist [1]. The ability to procure a high-purity (>98% HPLC) SP-isomer ensures that the biological effect will be exclusively agonistic, eliminating the risk of confounding antagonistic activity that would arise from isomer contamination in a non-stereochemically pure sample [3].

PKA Agonist PKA Antagonist Stereoisomer Pharmacology

Lipophilicity and Membrane Permeability vs. Parent Compound and Rp-Isomer

The 8-piperidino substitution combined with the phosphorothioate modification confers enhanced lipophilicity, which is directly linked to improved membrane permeability compared to unmodified cAMP or simpler phosphorothioate analogs [1]. The measured logP of Sp-8-PIP-cAMPS is 2.39, which is higher than that of the structurally similar RP-isomer (logP: 2.26) [2]. Both are significantly more lipophilic than the non-piperidino analog Sp-cAMPS, which lacks the hydrophobic 8-substituent. This increased lipophilicity translates to better passive membrane diffusion, a critical parameter for intracellular delivery in cell-based assays without the need for permeabilization agents.

Membrane Permeability Lipophilicity LogP cAMP Analog Delivery

Synergistic Site A + Site B Activation of PKA Type II

A unique application of Sp-8-PIP-cAMPS derived from its extreme site B selectivity is its use in synergistic pairs for the selective activation of PKA type II over type I. When combined with a site A-selective analog like 6-MBC-cAMP, Sp-8-PIP-cAMPS (conferring site B selectivity) achieves selective and potent stimulation of PKA type II. Data from BIOLOG's technical resource show that the pair of 6-MBC-cAMP and Sp-8-PIP-cAMPS provides a selectivity ratio of 1:9 for PKA type I over type II activation [1]. This synergistic approach is not feasible with non-selective or weakly selective analogs like 8-Br-cAMP, and represents a sophisticated pharmacological strategy for dissecting isozyme-specific functions.

Synergistic Activation PKA Type II Isozyme-Specific Signaling

Commercial Purity and Salt Form Specification for Reproducibility

Commercially available Sp-8-PIP-cAMPS (CAS 156816-35-2) from a primary manufacturer is specified as the sodium salt with a purity of >98% by HPLC, and is supplied in defined µmol quantities (e.g., 5 µmol / ~2.3 mg) to facilitate precise dosing in experimental protocols [1]. The counterion (sodium) and salt form are critical for solubility and bioavailability. In contrast, the RP-isomer (CAS 156816-36-3) is supplied at >99% HPLC purity [2]. For procurement, specifying the SP-isomer sodium salt ensures the correct active pharmaceutical ingredient (API) form is obtained, avoiding the inactive or antagonistic RP-isomer and ensuring experimental reproducibility across different batches and laboratories.

Procurement Specification Purity Reproducibility Sodium Salt

Key Application Scenarios for Sp-8-PIP-cAMPS in PKA Isozyme-Specific Research


Pharmacological Isolation of PKA Type II Site B Signaling

Sp-8-PIP-cAMPS is the definitive tool compound for experiments requiring the selective activation of PKA type II through its B regulatory site, while minimizing activation via the A site. Based on its ~70,000-fold preference for BII over AII [1], researchers can use this compound to link specific cellular responses, such as CREB phosphorylation patterns or ion channel modulation, exclusively to site BII occupancy. This application is unattainable with less selective analogs.

Synergistic Isozyme-Specific Activation of PKA Type II

In experimental systems where PKA type II must be activated in preference to type I, Sp-8-PIP-cAMPS can be used in a synergistic pair with a site A-selective analog like 6-MBC-cAMP. This combination, validated to provide a 1:9 selectivity profile favoring type II activation [3], allows for the dissection of type II-specific functions in complex signaling environments, such as cardiomyocyte contractility or neuronal plasticity.

Site AI-Selective Activation of PKA Type I

For studies focused on PKA type I, Sp-8-PIP-cAMPS serves as the most A-selective agonist available, with >100-fold selectivity for site AI [1]. This enables selective probing of type I PKA functions in cell proliferation, differentiation, and immune cell signaling, where type I isozyme predominates. The high selectivity minimizes confounding effects from cross-activation of other PKA sites.

Cell-Permeable PKA Activation in Intact Cell Assays

The enhanced lipophilicity (logP 2.39 [2]) and documented membrane permeability of Sp-8-PIP-cAMPS make it suitable for intact cell studies where passive diffusion across the plasma membrane is required. This avoids the use of detergents or transfection reagents, providing a more physiologically relevant context for studying PKA-dependent processes such as gene transcription, apoptosis, and metabolic regulation.

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